



# **Application Notes and Protocols for JNJ- 26070109 in Cell Proliferation Assays**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-26070109 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1] The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[1] The peptide hormone gastrin, upon binding to the CCK2 receptor, can initiate signaling cascades that lead to cell proliferation.[2] This has implicated the gastrin/CCK2 receptor pathway in the progression of certain cancers.[3][4][5] JNJ-26070109, by blocking this interaction, serves as a valuable tool for investigating the role of the CCK2 receptor in cell proliferation and as a potential therapeutic agent to inhibit the growth of cancer cells that express this receptor.

These application notes provide a detailed protocol for assessing the anti-proliferative effects of **JNJ-26070109** using a colorimetric MTT assay, a widely used method for measuring cell viability and metabolic activity.

## Mechanism of Action: Inhibition of Gastrin-Induced Signaling

Gastrin binding to the CCK2 receptor activates multiple intracellular signaling pathways that promote cell growth.[2] **JNJ-26070109** acts as a competitive antagonist, preventing gastrin



### Methodological & Application

Check Availability & Pricing

from binding to the CCK2 receptor and thereby inhibiting these downstream proliferative signals. The primary signaling cascade involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both pathways can converge on the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately promotes the transcription of genes involved in cell cycle progression and proliferation.





Click to download full resolution via product page

Figure 1. JNJ-26070109 Signaling Pathway Diagram.



## Data Presentation: Anti-Proliferative Activity of JNJ-26070109

The following table summarizes representative data on the inhibitory effect of **JNJ-26070109** on gastrin-induced cell proliferation in a hypothetical experiment using AGS gastric cancer cells, which are known to express the CCK2 receptor.

| Cell Line | Stimulant<br>(Gastrin)<br>Concentration | JNJ-26070109<br>Concentration | % Inhibition of<br>Proliferation<br>(Mean ± SD) | IC50 (nM)                 |
|-----------|-----------------------------------------|-------------------------------|-------------------------------------------------|---------------------------|
| AGS       | 10 nM                                   | 0 nM                          | 0 ± 2.5                                         | \multirow{6}{*}<br>{15.2} |
| AGS       | 10 nM                                   | 1 nM                          | 12.3 ± 3.1                                      | _                         |
| AGS       | 10 nM                                   | 10 nM                         | 45.8 ± 4.2                                      |                           |
| AGS       | 10 nM                                   | 100 nM                        | 85.1 ± 2.8                                      |                           |
| AGS       | 10 nM                                   | 1 μΜ                          | 96.4 ± 1.9                                      | -                         |
| AGS       | 10 nM                                   | 10 μΜ                         | 98.2 ± 1.5                                      |                           |

Note: The data presented in this table are for illustrative purposes and should be determined experimentally.

## Experimental Protocols MTT Cell Proliferation Assay Protocol

This protocol is designed to assess the ability of **JNJ-26070109** to inhibit gastrin-induced cell proliferation in a CCK2 receptor-expressing cell line, such as the human gastric adenocarcinoma cell line AGS.

#### Materials:

AGS cells (or other suitable CCK2R-expressing cell line)



- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- JNJ-26070109
- Gastrin-17
- Sterile DMSO
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well flat-bottom cell culture plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader (absorbance at 570 nm)

**Experimental Workflow:** 





Click to download full resolution via product page

Figure 2. MTT Assay Experimental Workflow Diagram.



#### Procedure:

- Cell Culture and Seeding:
  - Culture AGS cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Harvest cells using Trypsin-EDTA and perform a cell count.
  - $\circ$  Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100  $\mu L$  of complete culture medium.
  - Incubate for 24 hours to allow cells to attach.
- Cell Starvation:
  - After 24 hours, gently aspirate the medium and wash the cells once with sterile PBS.
  - $\circ$  Add 100  $\mu$ L of serum-free medium to each well and incubate for an additional 12-24 hours to synchronize the cells in the G0 phase of the cell cycle.
- Compound Treatment:
  - Prepare a stock solution of JNJ-26070109 in sterile DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 μM). Ensure the final DMSO concentration in the wells is less than 0.1%.
  - Aspirate the starvation medium and add 100 μL of medium containing the various concentrations of JNJ-26070109 to the designated wells.
  - Include "vehicle control" wells containing the same final concentration of DMSO as the treated wells.
  - Incubate the plate for 1 hour at 37°C.
- Gastrin Stimulation:



- Prepare a stock solution of Gastrin-17 in sterile water or PBS. Dilute in serum-free medium to achieve the desired final concentration (e.g., 10 nM).
- Add the diluted Gastrin-17 to all wells except for the "no stimulant" control wells.
- The plate should include the following controls:
  - Cells + serum-free medium (negative control)
  - Cells + vehicle + Gastrin-17 (positive control)
  - Cells + JNJ-26070109 + Gastrin-17 (test conditions)
- Incubate the plate for 48 to 72 hours at 37°C with 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add 10 μL of MTT reagent (5 mg/mL) to each well.[4][6]
  - Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[4][6]
  - After 4 hours, add 100 μL of MTT solubilization solution to each well to dissolve the formazan crystals.[4]
  - Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.
- Data Acquisition:
  - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  - Calculate the percentage of cell proliferation inhibition for each concentration of JNJ-26070109 relative to the gastrin-stimulated control.
  - Determine the IC<sub>50</sub> value by plotting the percent inhibition against the log concentration of
     JNJ-26070109 and fitting the data to a dose-response curve.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CCK2 gastrin receptor as a potential target for therapy in leukaemia cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-26070109 in Cell Proliferation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-cell-proliferation-assay-e-g-mtt-mts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com